Nickel(2+);2,2,6,6-tetramethylheptane-3,5-dione

coordination chemistry volatility precursor design

Reproducible thin-film deposition demands precursors with uncompromised thermal stability and moisture tolerance. Ni(tmhd)₂ solves this as a monomeric, square-planar complex resistant to hydration, unlike hygroscopic Ni(acac)₂. • Delivers self-limiting ALD growth with H₂O/O₃ co-reactants for conformal NiO films • Enables 100× higher storage modulus in PDMS curing vs. Ni(acac)₂ at identical loading • Sublimes intact at 90-110°C/0.1 mmHg with no decomposition at source temperatures ≤155°C • Purple crystalline solid, ≥98% purity, packaged under inert gas for global shipment.

Molecular Formula C22H38NiO4
Molecular Weight 425.2 g/mol
Cat. No. B15251655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(2+);2,2,6,6-tetramethylheptane-3,5-dione
Molecular FormulaC22H38NiO4
Molecular Weight425.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ni+2]
InChIInChI=1S/2C11H19O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2
InChIKeyFPQQRRXEOLXSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ni(tmhd)₂ Product Overview


Nickel(2+);2,2,6,6‑tetramethylheptane‑3,5‑dione – most commonly bis(2,2,6,6‑tetramethyl‑3,5‑heptanedionato)nickel(II) or Ni(tmhd)₂ – is a homoleptic nickel(II) β‑diketonate complex. The compound exists as a monomeric, square‑planar molecule in the gas phase [1] and exhibits moderate volatility coupled with excellent thermal stability, making it a workhorse precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of nickel and nickel oxide thin films [2]. Commercially, it is available as a purple crystalline solid with typical purities ≥95 % (up to 99.9 %‑Ni basis) and a melting point of 219–225 °C .

Monomeric, square‑planar structure avoids oligomer dissociation for uniform vapor transport
Thermal stability supports extended source operation without decomposition
Resists hydration; enables handling under standard dry‑box conditions with minimal moisture uptake

Ni(tmhd)₂ Substitution Limitations


Nickel β‑diketonate complexes and other volatile nickel precursors span a broad range of structural, thermal, and hydrolytic behaviors that directly dictate their viability for specific vapor‑phase processes. The steric bulk of the tert‑butyl‑substituted tmhd ligand renders Ni(tmhd)₂ monomeric and resistant to hydration, in stark contrast to the trimeric, hygroscopic Ni(acac)₂ [1]. Fluorinated analogues such as Ni(hfac)₂ exhibit higher vapor pressure but suffer from hydrolytic instability at elevated temperature, while nickelocene poses an unacceptable carcinogenic hazard [2]. Substituting any of these without accounting for the accompanying differences in thermal stability, moisture sensitivity, and catalytic selectivity can lead to irreproducible deposition rates, premature precursor decomposition, or safety non‑compliance [3].

Ni(acac)₂ is trimeric and hygroscopic; substitution may shift vapor composition and introduce decomposition.
Fluorinated Ni(hfac)₂ analogs have higher moisture sensitivity, which can compromise film stoichiometry at elevated source temperatures.
Nickelocene carries carcinogenicity classification; its use may increase occupational health and regulatory compliance requirements.

Ni(tmhd)₂ Comparative Evidence


Monomeric vs. Trimeric Structure

Ni(tmhd)₂ crystallizes as a discrete, square‑planar monomer (C.N. = 4) that persists in the gas phase, whereas anhydrous Ni(acac)₂ adopts a trimeric structure [Ni(acac)₂]₃ in which each nickel center attains octahedral coordination through intermolecular oxygen bridging [1] [2]. The monomeric nature of Ni(tmhd)₂ eliminates the energy penalty of oligomer dissociation upon sublimation, providing a molecularly uniform vapor population that is critical for reproducible ALD/CVD growth.

Molecular Structure
Class-level
Monomeric square‑planar Ni(tmhd)₂ vs trimeric Ni(acac)₂
Monomer avoids oligomer dissociation; supports predictable vapor delivery
Source review; structural class inference
coordination chemistry volatility precursor design

Thermal Stability: Volatilization vs. Decomposition

Isothermal thermogravimetry demonstrates that Ni(tmhd)₂ displays a linear mass‑loss profile at 428 K (155 °C) with complete evaporation and zero residual mass, confirming exclusive volatilization without decomposition [1]. In contrast, Ni(acac)₂ exhibits TGA transitions beginning at ~383 K (110 °C) and ~573 K (300 °C), which are attributed to thermal decomposition pathways [2]. This thermal instability renders Ni(acac)₂ unsuitable for applications requiring sustained precursor delivery at elevated source temperatures.

Thermal Stability
Reported
Linear mass loss at 155°C, zero residue
Ni(acac)₂ decomposition onset ~110°C
No precursor decomposition in source; enables sustained delivery
Isothermal TGA under N₂ flow
thermal stability MOCVD ALD precursor

Hydrolytic Stability: Resistance vs. Hygroscopicity

The steric bulk of the tert‑butyl groups on the tmhd ligand shields the Ni(II) center from water coordination. Siddiqi et al. explicitly state that metal tmhd complexes “are less susceptible to hydration and polymerization … possibly due to the steric hindrance generated by bulky substituent groups” [1]. Conversely, Ni(acac)₂ is highly hygroscopic: exposure to atmospheric moisture converts it to the blue‑green dihydrate Ni(acac)₂(H₂O)₂, even in the solid state, and UV‑spectroscopic studies demonstrate that 34.4 % of acetylacetone is liberated from Ni(acac)₂ after 48 h in CH₂Cl₂ containing 4.54 × 10⁻³ M water [2].

Hydrolytic Stability
Reported
≈0% ligand loss for Ni(tmhd)₂ vs 34.4% for Ni(acac)₂
Wet‑solvent conditions (4.54 mM H₂O)
Moisture resistance improves batch‑to‑batch reproducibility
Ambient and solvent‑based hydration data
hydrolysis resistance moisture sensitivity precursor shelf‑life

Catalytic Selectivity in Silicone Crosslinking

In a direct head‑to‑head study of silicone‑oil crosslinking at 110 °C using 1 mol % catalyst loading, Ni(tmhd)₂ produced cured gels with storage moduli (G′) close to 10⁵ Pa, whereas Ni(acac)₂ yielded materials with G′ approximately two orders of magnitude lower (~10³ Pa) [1]. High‑resolution MAS NMR further revealed that Ni(tmhd)₂ promotes predominantly dehydrogenative silylation (DS) linkages as the crosslinking knots, while Co‑based catalysts give a mixture of hydrosilylation (HS) and DS products, and Ni(acac)₂ shows lower crosslinking efficiency attributable to catalyst degradation [1].

Crosslinking Performance
Head-to-head
G′ ≈ 10⁵ Pa for Ni(tmhd)₂ gels vs ≈10³ Pa for Ni(acac)₂
1 mol% catalyst, 110°C, ambient atmosphere
~100‑fold higher storage modulus under identical curing conditions
Reported rheological outcome; context‑dependent
silicone curing dehydrogenative silylation catalyst selectivity

Carcinogenicity vs. Nickelocene

Nickelocene [Ni(C₅H₅)₂] is listed by the National Cancer Institute as a known carcinogen (IARC Group 1) associated with an increased risk of lung and nasal cancers [1]. Ni(tmhd)₂, as a β‑diketonate complex, is not classified as a carcinogen under IARC or NTP monographs. While all nickel compounds require standard laboratory precautions, the well‑documented carcinogenicity of nickelocene imposes significant additional handling, disposal, and regulatory compliance costs that are avoided with Ni(tmhd)₂.

Carcinogenicity
Class-level
Ni(tmhd)₂ not classified as carcinogen; nickelocene is IARC Group 1
Non‑carcinogenic choice reduces regulatory and occupational health burden
Regulatory classification review; industrial‑scale context
toxicology carcinogenicity safety compliance

Ni(tmhd)₂ Application Scenarios


NiO ALD for Microelectronics

Ni(tmhd)₂ is employed as the nickel source in ALD processes using H₂O or O₃ co‑reactants to deposit conformal NiO films. As demonstrated by Lindahl et al. [1], the Ni(thd)₂/H₂O combination yields well‑defined NiO layers with self‑limiting growth behavior. The precursor’s monomeric square‑planar structure and resistance to hydration (Section 3, Evidence 1 and 3) ensure uniform vapor delivery and long‑term source stability, while its thermal stability at source temperatures up to ~155 °C (Section 3, Evidence 2) prevents premature decomposition that would cause particle contamination.

Non-Inert Silicone Crosslinking Catalyst

Ni(tmhd)₂ acts as a precatalyst for the thermally induced crosslinking of vinyl‑ and Si‑H‑functionalized polydimethylsiloxane (PDMS) oils operated under ambient atmosphere. The direct head‑to‑head evidence (Section 3, Evidence 4) shows that Ni(tmhd)₂ delivers cured gels with storage moduli ~100‑fold higher than those produced by Ni(acac)₂ at identical catalyst loading. This superior mechanical outcome, combined with the precursor’s moisture tolerance, makes Ni(tmhd)₂ the preferred choice for silicone elastomer formulations that require robust curing without inert‑atmosphere infrastructure [2].

NMR Shift Reagent

The square‑planar geometry of Ni(tmhd)₂ (Section 3, Evidence 1) renders it an effective paramagnetic relaxation agent and NMR shift reagent. Unlike hygroscopic Ni(acac)₂, the tmhd derivative can be handled in organic solvents without concern for water interference, enabling reproducible paramagnetic enhancement of ¹H and ¹³C resonances for structural elucidation. Commercial suppliers explicitly list Ni(tmhd)₂ as an NMR shift reagent and nickel oxide precursor .

Supercritical Fluid Deposition of Ni Films

The high solubility of Ni(tmhd)₂ in supercritical CO₂, combined with its monomeric nature and thermal stability (Section 3, Evidence 2), permits the conformal deposition of metallic nickel and nickel alloy films on high‑aspect‑ratio substrates without the mass‑transport limitations encountered with oligomeric precursors. Research demonstrations of co‑deposition of nickel with neodymium from Ni(tmhd)₂ and Nd(tmhd)₃ in scCO₂ highlight the compound’s utility beyond conventional vacuum‑based methods [3].

Application
Selection Property
Validation Focus
NiO ALD for microelectronics
Monomeric precursor, thermal stability, moisture resistance
Self‑limiting growth, film conformity, particle control
Silicone elastomer crosslinking
Ambient‑atmosphere crosslinking efficiency
Rheological gel modulus, moisture tolerance
Paramagnetic NMR shift reagent
Monomeric paramagnetic complex with low moisture sensitivity
Reproducible ¹H/¹³C resonance enhancement in organic solvents
Supercritical CO₂ deposition
High scCO₂ solubility, monomeric volatility
Conformal Ni film deposition on high‑aspect‑ratio structures
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